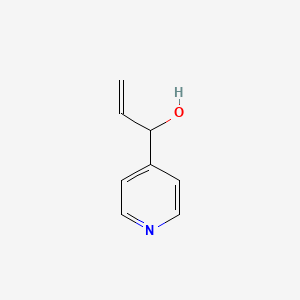![molecular formula C16H30N4O6 B12439947 bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)
bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate: is a chiral compound that has garnered significant interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate typically involves the reaction of (1S,2S)-1,2-diaminocyclohexane with tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired diastereomer. The reaction conditions often include the use of solvents such as dichloromethane and the application of nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Chemistry: In chemistry, bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate is used as a chiral ligand in asymmetric synthesis. It facilitates the formation of chiral centers in target molecules, making it valuable in the production of enantiomerically pure compounds .
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to interact selectively with biological molecules, providing insights into stereospecific processes.
Medicine: In medicine, this compound is explored for its potential as a drug precursor. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based drugs with improved efficacy and reduced side effects .
Industry: Industrially, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a chiral catalyst in various reactions enhances the efficiency and selectivity of industrial processes .
作用機序
The mechanism of action of bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate involves its interaction with molecular targets through its chiral centers. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. These complexes can facilitate various chemical transformations, including oxidation, reduction, and substitution reactions. The molecular pathways involved often include coordination with transition metals, leading to the activation of substrates and the formation of desired products .
類似化合物との比較
(1S,2S)-1,2-Diaminocyclohexane: A precursor to bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate, used in similar applications.
(1R,2R)-1,2-Diaminocyclohexane: An enantiomer with different stereochemistry, leading to different reactivity and selectivity.
(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine: Another chiral diamine used in asymmetric synthesis and catalysis
Uniqueness: this compound is unique due to its specific stereochemistry and ability to form stable complexes with metal ions. This property makes it particularly valuable in asymmetric synthesis and catalysis, where the formation of chiral centers is crucial .
特性
分子式 |
C16H30N4O6 |
|---|---|
分子量 |
374.43 g/mol |
IUPAC名 |
bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C16H30N4O6/c17-9-5-1-3-7-15(9,19)25-13(23)11(21)12(22)14(24)26-16(20)8-4-2-6-10(16)18/h9-12,21-22H,1-8,17-20H2/t9-,10-,11?,12?,15-,16-/m0/s1 |
InChIキー |
MFVQDCVXBFOJRQ-IZSNDHKZSA-N |
異性体SMILES |
C1CC[C@]([C@H](C1)N)(N)OC(=O)C(C(C(=O)O[C@]2(CCCC[C@@H]2N)N)O)O |
正規SMILES |
C1CCC(C(C1)N)(N)OC(=O)C(C(C(=O)OC2(CCCCC2N)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


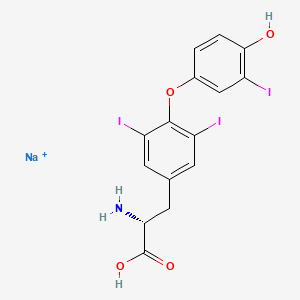
![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B12439870.png)
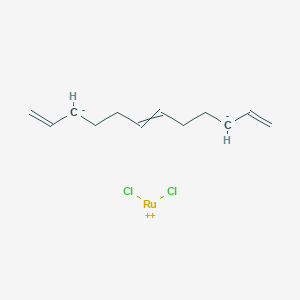
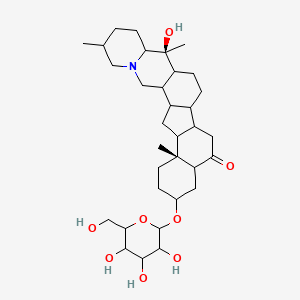

![[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12439906.png)
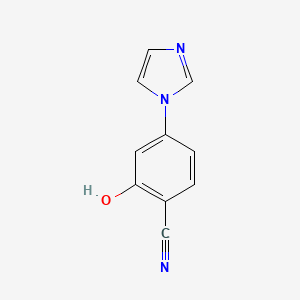

![4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12439923.png)
![(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)
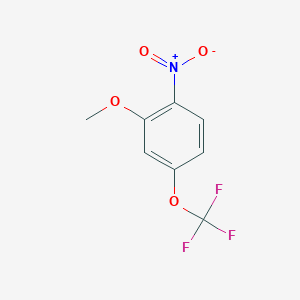
![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)
